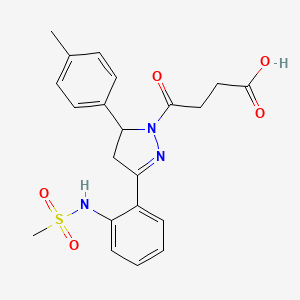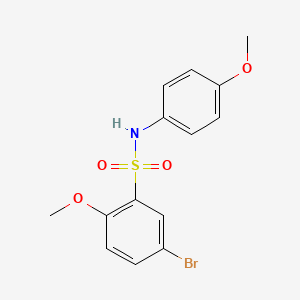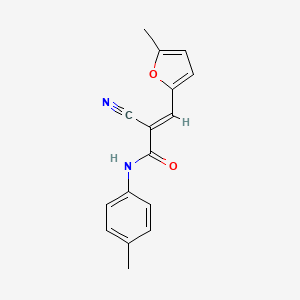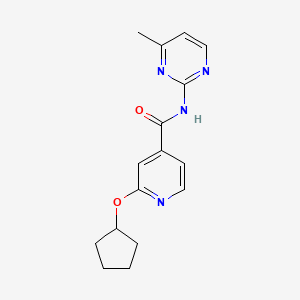
2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide
カタログ番号 B2972227
CAS番号:
2034617-95-1
分子量: 298.346
InChIキー: IRLJMVVJKSNCSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers.
科学的研究の応用
Synthesis and Imaging Applications
- The synthesis of carbon-11-labeled isonicotinamides, which are potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrates the utility of isonicotinamide derivatives in neurological research and diagnostics. Such derivatives, including those related to 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, could be explored for imaging applications related to neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Antimicrobial and Antitumor Activities
- The exploration of structural analogs such as 1-methylnicotinamide and 1,4-dimethylpyridine for the prevention of cancer metastasis suggests that derivatives of nicotinamide could have significant therapeutic potential. This implies that 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide might also be investigated for its effects on tumor metastasis and angiogenesis (Błażejczyk et al., 2016).
Drug Design and Molecular Docking
- Computational modeling studies on phenoxynicotinamide and phenoxypyrimidine-5-carboxamide derivatives as TGR5 agonists for anti-diabetic applications highlight the importance of structural optimization for therapeutic efficacy. Similar computational approaches could be applied to 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide for identifying potential targets and optimizing drug design (Adeniji, Arthur, & Oluwaseye, 2020).
Novel Metabolites and Drug Interactions
- The identification of novel metabolites from antituberculosis therapy, which demonstrates the host activation of isoniazid and formation of the isoniazid-NAD+ adduct, indicates the complex metabolic pathways involved in drug action and interaction. Investigating the metabolic pathways and interactions of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide could provide insights into its pharmacokinetics and pharmacodynamics (Mahapatra et al., 2012).
特性
IUPAC Name |
2-cyclopentyloxy-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-6-8-18-16(19-11)20-15(21)12-7-9-17-14(10-12)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJMVVJKSNCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)
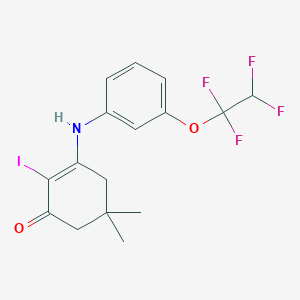
![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)
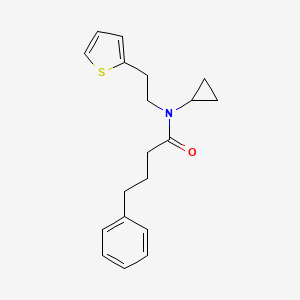
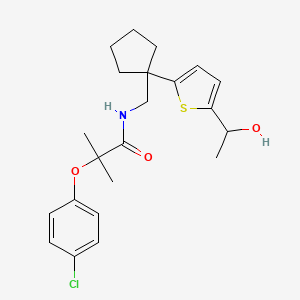
![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)
